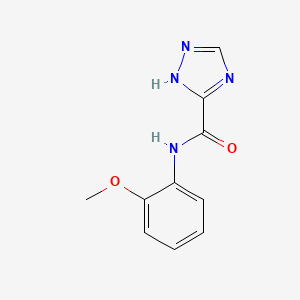

N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and oxygen . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and arrangement of these elements.

Synthesis Analysis

While specific synthesis methods for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” were not found, similar compounds are often synthesized using various chemical reactions . For instance, coordination compounds containing tridentate NNO Schiff-base ligand were synthesized using a template synthesis approach .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as molecular weight, density, melting and boiling points, and solubility. These properties were not specifically found for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” in the search results .Scientific Research Applications

Leishmaniasis Treatment

This compound has been studied for its potential use in the treatment of leishmaniasis . It has shown promising results against Leishmania mexicana, a parasite that causes this disease . The compound was found to inhibit the activity of the parasite’s arginase enzyme, which is crucial for its survival and proliferation . It also induced several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial and kinetoplast disorganization .

Apoptosis Induction

The compound has been found to trigger the production of reactive oxygen species (ROS) and induce apoptosis in parasites . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill harmful cells without causing inflammation or damage to surrounding tissues .

In Vivo Leishmanicidal Activity

In addition to its in vitro effects, the compound has also demonstrated in vivo leishmanicidal activity . It was able to reduce the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis by 71% compared to a control .

Nickel Ion Detection

Another compound with a similar structure, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, has been used as a fluorescent probe for the selective detection of Ni(II) ions . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also have potential applications in the field of chemical sensing .

Live Cell Imaging

The aforementioned compound has also been used in live cell imaging . It exhibited no toxicity and precise cell permeability toward normal living cells using L929 cell lines . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also be used in biological systems for similar purposes .

Fast Proton-Induced Fission

A study on fast proton-induced fission of 238U has been conducted by a researcher named Oprea . Although the compound used in the study is not exactly “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide”, the researcher’s name suggests a potential connection to "Oprea1_256542" . This could indicate a potential application of the compound in nuclear physics or energy research .

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” was not found, similar compounds have been shown to interact with certain receptors .

Safety and Hazards

properties

IUPAC Name |

N-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOSNDYHFMTWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)

![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)

![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)